ACAT Inhibitor 1

ACAT inhibition Lipid metabolism Water solubility

ACAT inhibitors are not interchangeable. Generic substitution based solely on ACAT inhibition overlooks critical functional differences in solubility and downstream lipid-handling effects. ACAT Inhibitor 1 (142642-31-7) uniquely combines high aqueous solubility with a triacylglycerol secretion reduction phenotype not shared by CI-976, ensuring experimental reproducibility in hepatic VLDL assembly and lipid flux studies. - Enables direct aqueous formulation without organic co-solvents that perturb lipid metabolism. - Demonstrates divergent triacylglycerol secretion vs. CI-976 in perfused liver models. - Characterized selectivity: inhibits ACAT without affecting carboxylesterase activity. Supplied with rigorous analytical documentation to support reproducible research.

Molecular Formula C25H35NO5S
Molecular Weight 461.6 g/mol
CAS No. 142642-31-7
Cat. No. B1679101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACAT Inhibitor 1
CAS142642-31-7
Synonyms((2,6-bis(1-methylethyl)phenoxy)sulfonyl)carbamic acid 2,6-bis(1-methylethyl)phenyl ester
2,6-bis(1-methylethyl)phenyl ((2,6-bis(1-methylethyl)phenoxy)sulfonyl)carbamate
bis(2,6-MEPO)-CNS
PD 138142
PD 138142-15
PD-138142
PD-138142-15
PD138142
PD138142-15
Molecular FormulaC25H35NO5S
Molecular Weight461.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)NS(=O)(=O)OC2=C(C=CC=C2C(C)C)C(C)C
InChIInChI=1S/C25H35NO5S/c1-15(2)19-11-9-12-20(16(3)4)23(19)30-25(27)26-32(28,29)31-24-21(17(5)6)13-10-14-22(24)18(7)8/h9-18H,1-8H3,(H,26,27)
InChIKeyMHCQGCLTFBMETG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

142642-31-7 (PD 138142): Water-Soluble ACAT Inhibitor


[2,6-di(propan-2-yl)phenyl] N-[2,6-di(propan-2-yl)phenoxy]sulfonylcarbamate (CAS 142642-31-7), also known as PD 138142, is a sulfonylcarbamate compound that functions as an inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT). It was reported in 1994 as the first water-soluble ACAT inhibitor with lipid-regulating activity, distinguishing it from the predominantly hydrophobic ACAT inhibitors of the same era [1]. The compound is a symmetrical diester in which both the phenolic and carbamate moieties bear 2,6-diisopropylphenyl substitution. Its preclinical development as a hypocholesterolemic agent (CI-999) was discontinued, but the compound remains a valuable research tool for investigating ACAT inhibition, lipoprotein assembly, and lipid metabolism in experimental systems .

142642-31-7: Generic Substitution Risks and Differentiation


ACAT inhibitors cannot be treated as interchangeable reagents. Compound 142642-31-7 exhibits a unique combination of high aqueous solubility and a distinct triacylglycerol secretion phenotype that is not shared by structurally or pharmacologically related ACAT inhibitors such as CI-976 [1]. Direct comparative studies in perfused liver models have demonstrated functional divergence among ACAT inhibitors in the same class: while 142642-31-7 reduces triacylglycerol secretion, CI-976 does not produce this effect [1]. Generic substitution based solely on ACAT inhibitory activity would overlook these material differences in solubility profile and downstream lipid-handling effects, which are critical for experimental reproducibility in lipoprotein assembly, hepatic lipid flux, and atherosclerosis research [1]. The quantitative evidence below establishes the specific parameters where 142642-31-7 diverges from its closest comparator.

142642-31-7 Differentiation Evidence


Water Solubility vs. Hydrophobic ACAT Inhibitors

142642-31-7 was identified as the first water-soluble ACAT inhibitor with lipid-regulating activity, representing a categorical physicochemical departure from earlier ACAT inhibitors that were predominantly hydrophobic, membrane-permeant compounds [1]. CI-976, a contemporaneous ACAT inhibitor from the same research program, is described as a 'small, hydrophobic, membrane-permeant compound' [2]. While a precise mg/mL aqueous solubility value for 142642-31-7 is not provided in the primary literature, the designation as 'water-soluble' contrasts with the explicit hydrophobic characterization of comparator CI-976 [1][2]. This solubility differential has direct formulation and experimental utility implications, enabling aqueous-based assay systems without requiring organic co-solvents that may confound lipid metabolism readouts.

ACAT inhibition Lipid metabolism Water solubility Drug formulation

Divergent Triacylglycerol Secretion vs. CI-976

In a direct head-to-head comparison using perfused livers from African green monkeys, 142642-31-7 (as the monosodium salt PD 138142-15) produced a functional effect on triacylglycerol secretion that was absent with the comparator ACAT inhibitor CI-976 [1]. Triacylglycerol secretion was decreased in the presence of PD-138142-15, whereas no decrease in triacylglycerol secretion was observed with CI-976 under identical experimental conditions [1]. Both compounds were tested alongside a third ACAT inhibitor, CP-113818, which also decreased triacylglycerol secretion. The secreted lipoprotein particles from CI-976-treated livers were triacylglycerol-enriched relative to apolipoprotein B, further distinguishing the lipid-handling profile of 142642-31-7 [1].

Triacylglycerol secretion Lipoprotein assembly Hepatic lipid flux Primate liver perfusion

In Vivo LDL-Lowering Activity

142642-31-7 (as PD 138142-15) has demonstrated LDL-lowering activity in experimental animals, as reported in peer-reviewed atherosclerosis research [1]. The compound was identified from a structure-activity relationship series of oxysulfonyl carbamate inhibitors and was selected for its 'excellent lipid regulation in rats' [2]. The primary literature establishing this compound as the first water-soluble ACAT inhibitor with lipid-regulating activity forms the basis for its in vivo characterization [3]. The specific magnitude of LDL reduction and comparative data versus other ACAT inhibitors in the same animal models are not available in the open literature at the level of quantitative detail required for full comparative analysis. This evidence dimension is retained as class-level inference supporting the compound's translational relevance.

LDL cholesterol In vivo efficacy Lipid regulation Atherosclerosis models

ACAT Selectivity Over Carboxylesterase

142642-31-7 (as PD 138142-15) demonstrates selective inhibition of ACAT without affecting liver microsomal carboxylesterase activity [1]. This selectivity was established in studies designed to determine whether ACAT activity is attributable to carboxylesterase enzymes. Both 142642-31-7 and another specific ACAT inhibitor (dl-melinamide) inhibited ACAT activity but did not affect carboxylesterase or acetylcholinesterase activities [1]. In contrast, general carboxylesterase inhibitors produced inhibition of both enzyme systems. This selectivity profile is relevant given that some ACAT inhibitor chemotypes exhibit broader enzyme inhibition spectra that can complicate interpretation of lipid metabolism experiments.

Enzyme selectivity ACAT Carboxylesterase Off-target activity

Hepatic and Adrenal Toxicology

In a 13-week oral toxicity study in beagle dogs, 142642-31-7 (as PD 138142-15) exhibited dose-dependent hepatic and adrenal effects with a defined no-observed-adverse-effect-level (NOAEL) and maximum tolerated dose [1]. At doses ≥10 mg/kg/day, hepatic changes included increased liver weights and cytochrome P450 induction (two- to threefold increase in P450 content). ALP increased up to 30-fold and 5′-nucleotidase up to 9-fold at doses ≥10 mg/kg [1]. Overt hepatotoxicity occurred at 100 mg/kg/day, with two animals requiring euthanasia at Week 5 [1]. Hepatic lesions were reversible within 4 weeks of treatment cessation, while adrenal lesions (cholesterol ester depletion, cortical atrophy) persisted [1]. This toxicological dataset provides quantitative benchmarking for experimental dose selection in animal studies.

Preclinical toxicology Hepatic safety Dose-response Cytochrome P450 induction

142642-31-7 Research Applications


Hepatic Lipoprotein Secretion Studies

Investigators studying the role of ACAT in hepatic very-low-density lipoprotein (VLDL) assembly and secretion should prioritize 142642-31-7 over hydrophobic ACAT inhibitors such as CI-976. The compound's water solubility enables direct aqueous formulation without organic co-solvents that may independently perturb lipid metabolism [1]. Furthermore, its demonstrated effect on triacylglycerol secretion in perfused primate liver models provides a functional phenotype that distinguishes it from CI-976, which does not reduce triacylglycerol secretion in the same experimental system [2].

In Vivo LDL-Lowering Studies

For in vivo experiments investigating LDL-cholesterol lowering in rat models, 142642-31-7 (as PD 138142-15) offers a validated baseline of activity [3]. The compound was identified from a structure-activity relationship program as displaying 'excellent lipid regulation in rats' [4]. The available toxicological dataset in beagle dogs provides dose-selection guidance for in vivo studies, with defined thresholds for cytochrome P450 induction (≥10 mg/kg/day) and overt hepatotoxicity (100 mg/kg/day) [5].

Selective ACAT Inhibition Assays

In biochemical assays where selective ACAT inhibition is required without confounding carboxylesterase modulation, 142642-31-7 offers a characterized selectivity profile [6]. The compound inhibits ACAT activity while demonstrating no effect on liver microsomal carboxylesterase activity, distinguishing it from general carboxylesterase inhibitors that affect both enzyme systems [6].

Comparative ACAT Inhibitor Studies

142642-31-7 serves as a critical comparator in studies designed to dissect chemotype-specific effects among ACAT inhibitors. The direct head-to-head data demonstrating divergent triacylglycerol secretion phenotypes between 142642-31-7 and CI-976 establishes that not all ACAT inhibitors produce identical downstream effects on hepatic lipid handling [2]. Inclusion of 142642-31-7 in multi-compound ACAT inhibitor panels enables rigorous assessment of whether observed lipid-modulating effects are mechanism-wide or specific to particular structural classes.

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